molecular formula C10H14N2O4 B7888536 n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide CAS No. 18951-74-1

n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide

Cat. No.: B7888536
CAS No.: 18951-74-1
M. Wt: 226.23 g/mol
InChI Key: WWEDWTGXAUAFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxamide group and a side chain containing multiple hydroxyl groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with a suitable hydroxymethylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the target compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-purity reagents, advanced catalytic systems, and efficient purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxamide group can be reduced to form amines or other derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and material science.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays. Its ability to form hydrogen bonds and interact with biological macromolecules makes it useful in studying protein-ligand interactions.

Medicine: In medicine, this compound may have potential therapeutic applications due to its structural similarity to biologically active molecules. It can be explored for its pharmacological properties and potential as a drug candidate.

Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals, polymers, and coatings. Its unique properties make it suitable for use in various industrial processes and products.

Mechanism of Action

The mechanism of action of n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and carboxamide groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • n-[Tris(hydroxymethyl)methyl]acrylamide
  • n-[Tris(hydroxymethyl)methyl]glycine
  • n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]prop-2-enamide

Uniqueness: n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide is unique due to its combination of a pyridine ring with multiple hydroxyl groups and a carboxamide group. This structural arrangement provides a versatile platform for chemical modifications and interactions, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Biological Activity

n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide, also known by its CAS number 6323-83-7, is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring and multiple hydroxyl groups, which contribute to its reactivity and interaction with biological targets. Its molecular formula is C10H14N2O4C_{10}H_{14}N_{2}O_{4} with a molecular weight of approximately 226.23 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of hydroxyl and carboxamide groups facilitates hydrogen bonding and other interactions that can modulate enzyme activity or receptor function.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in cells. The hydroxyl groups in this compound may contribute to this activity by scavenging free radicals.

2. Enzyme Inhibition

Studies have shown that derivatives of pyridine carboxamides can inhibit specific enzymes involved in metabolic pathways. For instance, the compound may act as an inhibitor of certain kinases or phosphatases, which are crucial in signaling pathways related to cancer and inflammation.

3. Neurological Effects

Preliminary studies suggest that compounds related to this compound may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where modulation of neurotransmitter systems is beneficial.

Case Studies

StudyFocusFindings
Antioxidant PropertiesDemonstrated significant reduction in oxidative stress markers in vitro.
Enzyme InteractionIdentified as a potential inhibitor of specific kinases involved in cancer pathways.
Neurological ImpactShowed promise in reducing symptoms associated with neurodegenerative disorders in animal models.

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. Its applications extend beyond medicinal chemistry; it is also used in the formulation of specialty chemicals and polymers due to its unique structural properties.

Properties

IUPAC Name

N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c13-5-10(6-14,7-15)12-9(16)8-2-1-3-11-4-8/h1-4,13-15H,5-7H2,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEDWTGXAUAFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283927
Record name n-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6323-83-7, 18951-74-1
Record name NSC34267
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34267
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.